パーフルオロオクタン

概要

説明

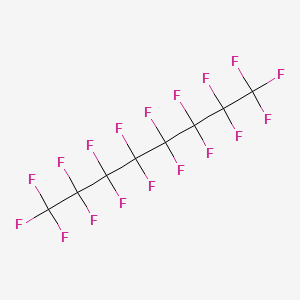

パーフルオロオクタンは、オクタデカフルオロオクタンとしても知られており、フルオロカーボン液体であり、炭化水素オクタンのパーフルオロ化誘導体です。化学式はC8F18、分子量は438.06 g/molで、無色透明の液体です。 パーフルオロオクタンは、その優れた化学的安定性と耐熱性で知られており、さまざまな産業用途で役立っています .

2. 製法

合成経路と反応条件: パーフルオロオクタンは、主に2つの方法、フォウラー法と電解フッ素化によって合成できます。

フォウラー法: この方法は、オクタンから気相でコバルトフッ化物で元素フッ素の作用を調節することを伴います。反応条件には通常、完全なフッ素化を確実にするために高温と制御されたフッ素ガス流が含まれます。

電解フッ素化: この方法は、フッ化水素中でのノナン酸の電解を伴い、パーフルオロノナン酸とパーフルオロオクタンの両方を生成します。

工業的製造方法: パーフルオロオクタンは、3Mなどの会社によってPF5080またはFC77などのさまざまな名称で市販されています。 これらの製品は、Fluorinert範囲の熱伝達流体の一部です .

科学的研究の応用

Perfluorooctane has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent and heat transfer fluid due to its chemical stability and high boiling point.

Biology: Employed in liquid ventilation research as a breathable fluid.

Medicine: Utilized in ophthalmic surgeries as a tamponade agent to flatten the retina and close retinal breaks.

Industry: Acts as an insulating oil in high voltage electronics and as a coolant in various applications

作用機序

パーフルオロオクタンの作用機序は、その不活性な性質のために、主に化学的ではなく物理的です。眼科手術などの医療用途では、パーフルオロオクタンは、流体を物理的に変位させ、網膜の再付着をサポートするためのタンポナーデ効果を提供することによって、その効果を発揮します。 その高い密度と低い粘度により、均一に広がり、網膜表面に接触を維持できます .

生化学分析

Biochemical Properties

Perfluorooctane plays a significant role in biochemical reactions due to its strong carbon-fluorine bonds, which make it highly stable and resistant to degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, perfluorooctane can bind to serum albumin, a major protein in the blood, affecting its transport and distribution in the body . Additionally, it can inhibit the activity of certain enzymes involved in lipid metabolism, leading to alterations in biochemical pathways.

Cellular Effects

Perfluorooctane has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to perfluorooctane can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . This activation can result in altered expression of genes involved in these processes, ultimately impacting cell function.

Molecular Mechanism

The molecular mechanism of perfluorooctane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Perfluorooctane can bind to nuclear receptors such as PPARs, leading to the activation of downstream signaling pathways . This binding can result in the inhibition of enzymes involved in fatty acid oxidation, causing an accumulation of lipids in cells. Additionally, perfluorooctane can induce oxidative stress by generating reactive oxygen species (ROS), further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluorooctane can change over time. Its stability and resistance to degradation make it persistent in biological systems. Long-term exposure to perfluorooctane has been associated with chronic effects on cellular function, including alterations in lipid metabolism and increased oxidative stress . In vitro and in vivo studies have shown that perfluorooctane can accumulate in tissues over time, leading to prolonged effects on cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: Perfluorooctane can be synthesized through two primary methods: the Fowler process and electrochemical fluorination.

Fowler Process: This method involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from octane. The reaction conditions typically include high temperatures and controlled fluorine gas flow to ensure complete fluorination.

Electrochemical Fluorination: This process involves the electrolysis of nonanoic acid in hydrogen fluoride, producing both perfluorononanoic acid and perfluorooctane.

Industrial Production Methods: Perfluorooctane is commercially produced and marketed under various names, such as PF5080 or FC77, by companies like 3M. These products are part of their Fluorinert range of heat transfer fluids .

化学反応の分析

パーフルオロオクタンは化学的に不活性であり、通常の条件下では化学反応を起こしにくいことを意味します。特定の条件下では、特定の反応に参加することができます。

酸化: パーフルオロオクタンは、強力な酸化剤への暴露や高温などの高エネルギー条件下で酸化される可能性があります。

還元: まれですが、強力な還元剤の存在下で還元反応が起こる可能性があります。

置換: パーフルオロオクタンは、フッ素原子が他の原子または基に置き換えられる置換反応を受ける可能性がありますが、これは非常に反応性の高い条件と特定の触媒を必要とします.

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウムやオゾンなどの強力な酸化剤。

還元剤: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。

触媒: 置換反応のためのパラジウムや白金などの金属触媒。

生成される主な生成物: これらの反応から生成される生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はパーフルオロカルボン酸の形成につながる可能性があります .

4. 科学研究での用途

パーフルオロオクタンは、科学研究や産業で幅広い用途があります。

化学: その化学的安定性と高い沸点のために、溶媒や熱伝達流体として使用されます。

生物学: 呼吸可能な流体として、液体換気研究で使用されています。

医学: 網膜を平らにし、網膜の裂傷を閉じるためのタンポナーデ剤として、眼科手術で使用されています。

類似化合物との比較

パーフルオロオクタンは、パーフルオロアルキル物質(PFAS)として知られる化合物のクラスに属します。類似の化合物には以下が含まれます。

パーフルオロオクタン酸(PFOA): テフロンやその他の撥水性材料の製造に使用されるパーフルオロ化カルボン酸。

パーフルオロオクタンスルホン酸(PFOS): 消火剤や界面活性剤として使用されるパーフルオロ化スルホン酸。

パーフルオロヘキサン: 類似の特性を持つが、沸点と密度が低い、より短い鎖のパーフルオロ化化合物

パーフルオロオクタンの独自性: パーフルオロオクタンは、高い化学的安定性、低い反応性、高い密度と低い粘度などの有用な物理的特性を組み合わせた独自の特性を持ち、液体換気や高電圧電子機器などの特殊な用途で特に価値があります .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBRRALBYAZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18 | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059794 | |

| Record name | Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-34-6 | |

| Record name | Perfluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P60ZBK0QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main concerns regarding perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in the environment?

A1: Both PFOS and PFOA are highly persistent in the environment, resistant to biological degradation, and can bioaccumulate in organisms. [] Their widespread use in various products and improper disposal practices have led to their presence in water, soil, and even wildlife. [, ] Concerns arise from their potential toxicity and long-term effects on both ecological and human health. []

Q2: How does the persistence of perfluorinated compounds pose a challenge to their environmental management?

A2: Unlike many organic pollutants, PFOS and PFOA do not easily break down in the environment. [, , ] This persistence means that even if production ceased completely, they would remain in the environment for many years, potentially continuing to accumulate in food chains and posing long-term risks. [] Developing effective strategies for their removal or degradation is crucial but challenging.

Q3: How do perfluorinated compounds enter the food web?

A3: Perfluorinated compounds enter the food web through various pathways. [] One significant route is through the atmospheric deposition of volatile precursors, which then degrade into PFOS in the environment. [] These compounds can contaminate water sources and be taken up by aquatic organisms. [] Subsequently, they move up the food chain as predators consume contaminated prey, leading to biomagnification, where concentrations increase at higher trophic levels. [, ]

Q4: Have there been studies examining the impact of PFOS on specific organisms or ecosystems?

A5: Yes, a study using outdoor microcosms investigated the effects of PFOS on freshwater organisms. [] The research revealed that while there seemed to be little risk at environmentally relevant concentrations observed during the study period, higher concentrations significantly affected the zooplankton community structure. [] This finding emphasizes the need for long-term studies to assess the chronic effects of PFOS exposure on aquatic ecosystems fully.

Q5: What are some of the known toxicological effects of PFOS in animals?

A6: Animal studies have shown that exposure to PFOS can lead to various adverse health effects. [, ] These include liver toxicity, characterized by changes in liver enzymes and potential liver damage. [, ] Additionally, PFOS has been linked to reproductive and developmental toxicity, with potential impacts on fetal growth and development. [, , ] Furthermore, research suggests potential effects on thyroid hormone levels, [] immune function, and mammary gland development, highlighting the need for continued research into the long-term consequences of PFOS exposure. []

Q6: What are the possible mechanisms by which perfluorinated compounds might exert their toxic effects?

A8: While the exact mechanisms of toxicity are still under investigation, research suggests that perfluorinated compounds like PFOS and PFOA might disrupt various biological processes. [, ] One proposed mechanism involves their ability to act as peroxisome proliferators, leading to oxidative stress and potential cellular damage. [] Another hypothesis is that they can interfere with mitochondrial function, affecting energy production and cellular metabolism. [] Furthermore, their structural similarity to fatty acids raises concerns about their potential to disrupt hormone signaling and lipid metabolism. [, ]

Q7: What analytical techniques are commonly employed to detect and quantify perfluorinated compounds in environmental and biological samples?

A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing PFOS, PFOA, and other related compounds. [, , , , ] This method offers high sensitivity and selectivity, enabling the detection of trace levels of these contaminants in complex matrices like water, serum, and tissue samples.

Q8: Why is accurate quantification of PFOS and related compounds crucial in environmental monitoring and risk assessment?

A10: Accurate quantification is essential to assess the extent of contamination, track temporal trends, and evaluate the effectiveness of mitigation strategies. [] Moreover, it provides critical data for risk assessment studies, allowing researchers to establish safe exposure limits and develop informed regulations to protect both human and environmental health. []

Q9: Are there challenges in developing and validating analytical methods for these compounds?

A11: Yes, analyzing PFOS and related compounds can be challenging due to their ubiquitous nature and potential for contamination during sampling and analysis. [] Rigorous quality control measures, including the use of certified reference materials, are crucial to ensure data accuracy and reliability. [, ] Furthermore, validating analytical methods for various matrices and concentration ranges is essential for confident data interpretation and comparison across studies.

Q10: What are some of the key research priorities for better understanding and managing the risks associated with PFOS and related compounds?

A12: Several research gaps need to be addressed. Characterizing the long-term effects of PFOS exposure on human health, particularly on vulnerable populations, is crucial. [] Developing a deeper understanding of the mechanisms of toxicity of various perfluorinated compounds, beyond PFOS and PFOA, is essential for targeted risk mitigation. [] Furthermore, exploring innovative and sustainable technologies for the remediation of contaminated environments is critical for minimizing the ecological and human health risks associated with these persistent pollutants. [] Collaboration between researchers, industry stakeholders, and policymakers is vital to translate scientific knowledge into effective regulatory actions and promote the responsible use and disposal of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)

![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)

![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B1214494.png)

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)